molecular formula C17H16O4 B2463514 3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylprop-2-enoic acid CAS No. 87751-73-3

3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylprop-2-enoic acid

Cat. No. B2463514
CAS RN: 87751-73-3
M. Wt: 284.311
InChI Key: MWAIANWSNPYYIQ-UHFFFAOYSA-N
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Description

The compound “3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylprop-2-enoic acid” is a complex organic molecule. It contains an ethoxy group (C2H5O-), a hydroxy group (OH-), and a phenyl group (C6H5-) attached to a propenoic acid backbone (C3H4O2). The presence of these functional groups suggests that the compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the ethoxy, hydroxy, and phenyl groups could potentially lead to interesting intra- and intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Antioxidant Properties

3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylprop-2-enoic acid demonstrates significant antioxidant activity. In a study examining the antioxidant properties of phenylpropanoids, similar compounds were found to exhibit potent antioxidant activities in various assays, including DPPH radical-scavenging and Fe2+-chelation assays (Choudhary et al., 2008). This suggests that the compound may be valuable in contexts where oxidative stress needs to be mitigated.

Structural and Spectroscopic Characterization

Research has focused on characterizing structural and spectroscopic aspects of compounds related to 3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylprop-2-enoic acid. For instance, structural investigations of similar compounds, involving X-ray crystallography and spectroscopic methods, provide insights into their molecular conformations and interactions (Venkatesan et al., 2016). Such studies are crucial for understanding the physical and chemical properties of these compounds.

Potential in Solar Energy Applications

A study exploring donor-acceptor organic dyes for solar cells utilized compounds similar to 3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylprop-2-enoic acid. These compounds demonstrated efficiencies over 6% under simulated solar conditions, indicating potential applications in renewable energy technologies (Robson et al., 2013).

Antimicrobial Activity

Compounds structurally similar to 3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylprop-2-enoic acid have been investigated for their antimicrobial properties. For example, a study on the antimicrobial activity of fatty alkenoates, which includes compounds with structural similarities, showed varying levels of effectiveness against microbial strains (Rauf & Parveen, 2005). This suggests potential for developing new antimicrobial agents.

Chemical Reactivity and Antibacterial Potential

Density functional theory has been employed to study the chemical reactivity and antibacterial potential of phenolic acids, including those structurally related to 3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylprop-2-enoic acid. These studies provide insights into the molecule’s chemical behavior and its interaction with bacterial proteins (Deghady et al., 2021).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These could range from medicinal chemistry if the compound has therapeutic properties, to materials science if the compound has unique physical properties .

properties

IUPAC Name

(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-2-21-16-11-12(8-9-15(16)18)10-14(17(19)20)13-6-4-3-5-7-13/h3-11,18H,2H2,1H3,(H,19,20)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAIANWSNPYYIQ-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(/C2=CC=CC=C2)\C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylprop-2-enoic acid

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